REACTION_SMILES
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[CH2:47]([CH2:48][O:49][CH3:50])[O:51][CH3:52].[CH3:26][N:27]([CH3:28])[S+:29]([N:30]([CH3:31])[CH3:32])[N:33]([CH3:34])[CH3:35].[CH3:36][Si-:37]([CH3:38])([F:39])([F:40])[CH3:41].[CH3:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[Cl:42][S:43](=[O:44])(=[O:45])[OH:46].[Cl:60][CH2:61][Cl:62].[F:12][c:13]1[c:14]([S:19](=[O:20])(=[O:21])[C:22]([F:23])([F:24])[F:25])[cH:15][cH:16][cH:17][cH:18]1.[F:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[S:8]([F:9])(=[O:10])=[O:11].[O:63]1[CH2:64][CH2:65][CH2:66][CH2:67]1>>[F:12][c:13]1[c:14]([S:19](=[O:20])(=[O:21])[C:22]([F:23])([F:24])[F:25])[cH:15][c:16]([S:43]([Cl:42])(=[O:44])=[O:45])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[S+](N(C)C)N(C)C
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Name
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C[Si-](C)(C)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si-](C)(C)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(F)c1ccccc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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O=S(=O)(Cl)c1ccc(F)c(S(=O)(=O)C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |